molecular formula C10H12N2O2 B8644733 1-Methyl-5,6-dimethoxybenzimidazole

1-Methyl-5,6-dimethoxybenzimidazole

Cat. No.: B8644733
M. Wt: 192.21 g/mol
InChI Key: GNWZQZYEOCXKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5,6-dimethoxybenzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical scaffold due to its structural similarity to purine bases found in DNA, allowing it to interact with various enzymatic targets. Benzimidazole derivatives are extensively investigated for their wide range of pharmacological properties, including potential antimicrobial, anticancer, and antioxidant activities. As a building block in drug discovery, this dimethyloxy-substituted benzimidazole is a valuable precursor for developing novel therapeutic agents. Researchers utilize it to create hybrid molecules by conjugating it with other pharmacophores, such as the oxadiazole moiety, to achieve synergistic effects and enhance biological activity. These derivatives are often screened as inhibitors for enzymes like carbonic anhydrase isoforms (CA I, II, and IX), which are relevant targets in cancer and other diseases. WARNING: This product is intended for research purposes only in a laboratory setting. It is strictly for professional use and is NOT intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5,6-dimethoxy-1-methylbenzimidazole

InChI

InChI=1S/C10H12N2O2/c1-12-6-11-7-4-9(13-2)10(14-3)5-8(7)12/h4-6H,1-3H3

InChI Key

GNWZQZYEOCXKBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

Contextual Framework and Research Significance of 1 Methyl 5,6 Dimethoxybenzimidazole

Significance of the Benzimidazole (B57391) Scaffold in Modern Chemical Research

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. dntb.gov.uanih.gov Its structural resemblance to naturally occurring purine (B94841) nucleotides allows it to engage in crucial biological pathways. researchgate.net The physicochemical properties of benzimidazoles, including their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, contribute to their efficacy in binding to macromolecules. nih.gov This has led to the development of numerous FDA-approved drugs containing the benzimidazole core, with applications ranging from antimicrobial and antiviral agents to anticancer and anti-inflammatory therapies. nih.govresearchgate.netingentaconnect.com The adaptability of the benzimidazole structure for chemical modification further enhances its importance, allowing for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities. nih.gov

Historical Context and Evolution of Dimethoxybenzimidazole Research

The journey of benzimidazole research began in the late 19th century, and since then, the exploration of its derivatives has been a continuous endeavor. dntb.gov.ua Research into dimethoxy-substituted benzimidazoles has evolved from initial synthetic explorations to more targeted investigations into their potential applications. Early studies likely focused on the fundamental synthesis and characterization of these compounds. Over time, with advancements in analytical techniques and a greater understanding of biological systems, the research has shifted towards elucidating the specific roles of the methoxy (B1213986) groups in influencing the chemical and biological properties of these molecules. The study of compounds like 5,6-dimethylbenzimidazole (B1208971), a component of vitamin B12, has provided valuable insights into the biological significance of substituted benzimidazoles, paving the way for more detailed investigations into derivatives such as 1-Methyl-5,6-dimethoxybenzimidazole. wikipedia.orgnih.govselleckchem.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 5,6 Dimethoxybenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-methyl-5,6-dimethoxybenzimidazole, both ¹H and ¹³C NMR analyses provide critical data for structural verification.

¹H NMR Analysis: Proton Exchange Dynamics and Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. In a typical ¹H NMR spectrum of a related compound, 5,6-dimethylbenzimidazole (B1208971), the protons of the methyl groups and the aromatic ring can be distinctly observed. researchgate.netnih.gov For this compound, the spectrum would be expected to show signals corresponding to the N-methyl protons, the methoxy (B1213986) protons, and the aromatic protons on the benzimidazole (B57391) ring.

The chemical shifts (δ) are influenced by the electron density around the protons. The electron-donating nature of the methoxy groups would typically shield the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzimidazole. The N-methyl group protons would appear as a sharp singlet.

Proton exchange dynamics, particularly of the N-H proton in related unsubstituted benzimidazoles, can be studied using NMR. nih.gov However, in this compound, the N1 position is substituted with a methyl group, which eliminates the possibility of N-H proton exchange at this position. nih.gov This substitution simplifies the spectrum and aids in the unambiguous assignment of signals.

A hypothetical ¹H NMR data table for this compound is presented below based on the analysis of similar structures.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
H-2~7.8s1H
H-4~7.2s1H
H-7~7.0s1H
OCH₃ (at C5/C6)~3.9s6H
N-CH₃~3.7s3H

Note: This is a hypothetical data table. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Analysis: Carbon Skeletal Connectivity and Substituent Effects

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

In this compound, the spectrum will display distinct signals for each carbon atom in the molecule. The presence of the N-methyl and two methoxy groups will have a significant impact on the chemical shifts of the aromatic and imidazole (B134444) ring carbons. The electron-donating methoxy groups will cause an upfield shift (lower ppm) for the carbons they are attached to (C-5 and C-6) and the ortho and para carbons relative to them. The N-methyl group will also influence the chemical shifts of the imidazole ring carbons.

The study of related benzimidazole derivatives shows that the chemical shifts of C4/C7 and C5/C6 can be used to understand tautomeric equilibrium in N-unsubstituted benzimidazoles. nih.govmdpi.com However, in this compound, the tautomerism is blocked, leading to a set of distinct signals for each carbon. mdpi.com

A representative ¹³C NMR data table for this compound is provided below, based on data from similar compounds. rsc.org

Carbon Expected Chemical Shift (ppm)
C-2~142
C-4~112
C-5~148
C-6~148
C-7~100
C-3a~135
C-7a~130
OCH₃~56
N-CH₃~31

Note: This is a hypothetical data table. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Application of Lanthanide Shift Reagents for Positional Isomer Differentiation

Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be used in NMR spectroscopy to induce large chemical shifts in the signals of a substrate molecule. slideshare.netlibretexts.orgslideshare.netyoutube.comnih.gov The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. This property makes LSRs valuable tools for resolving overlapping signals and for structural elucidation, including the differentiation of positional isomers. slideshare.netlibretexts.org

In the context of substituted benzimidazoles, LSRs can be employed to distinguish between isomers where the substituents are located at different positions on the benzene (B151609) ring. The lanthanide complex coordinates to a Lewis basic site in the molecule, typically a heteroatom like nitrogen or oxygen. For this compound, the N-3 nitrogen atom of the imidazole ring and the oxygen atoms of the methoxy groups could serve as potential binding sites for the LSR.

By adding a chiral lanthanide shift reagent, it is also possible to distinguish between enantiomers by NMR, as the resulting diastereomeric complexes will have different NMR spectra. libretexts.org While this compound itself is not chiral, this technique is highly valuable for the analysis of chiral derivatives. The use of LSRs can simplify complex spectra by spreading out the signals, aiding in their assignment and providing crucial information for structural confirmation. youtube.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present. researchgate.netnih.gov These include:

C-H stretching vibrations: Aromatic C-H stretches are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching vibrations: These are characteristic of the imidazole and benzene rings and are expected in the 1650-1400 cm⁻¹ region. researchgate.net

C-O stretching vibrations: The asymmetric and symmetric stretching of the C-O-C linkage in the methoxy groups would produce strong bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Ring vibrations and bending modes: The in-plane and out-of-plane bending vibrations of the benzimidazole ring system and the C-H bonds will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. researchgate.netnih.govresearchgate.netesisresearch.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzimidazole chromophore. The π-systems of the benzene and imidazole rings give rise to π → π* transitions. The presence of the methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzimidazole, due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms.

Experimental and theoretical studies on similar benzimidazole derivatives have been performed to understand their electronic properties. researchgate.netnih.gov Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and compare them with the experimental UV-Vis spectrum. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. rsc.org By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₂N₂O₂), the expected monoisotopic mass can be calculated with high precision. The experimental HRMS data should match this calculated value within a very small tolerance (typically a few parts per million), thus confirming the elemental composition of the molecule. This technique is crucial for the definitive identification of newly synthesized compounds and for verifying the purity of a sample.

X-ray Crystallography for Absolute Molecular and Supramolecular Architecture Determination

As of the current literature review, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been publicly reported. While the broader class of benzimidazole derivatives is a subject of extensive crystallographic investigation due to their diverse applications in medicinal chemistry and materials science, data for this particular molecule is not available in prominent crystallographic databases.

However, the study of structurally related compounds provides valuable insights into the likely molecular and supramolecular features of this compound. For instance, analyses of other substituted benzimidazoles reveal common structural motifs and intermolecular interactions that are anticipated to be present in the target compound.

For example, the crystal structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 2-(2,4-dichloro-phenoxy)acetate demonstrates the planarity of the benzimidazole ring system and its participation in hydrogen bonding and π-stacking interactions. In many benzimidazole derivatives, the molecules are linked into chains or more complex three-dimensional networks through N-H···N or N-H···O hydrogen bonds.

Computational modeling, such as Density Functional Theory (DFT), is often employed to predict the geometric parameters and electronic properties of molecules for which experimental crystallographic data is unavailable. Such studies on related benzimidazole structures have shown good correlation with experimental X-ray data, particularly concerning bond lengths, bond angles, and dihedral angles. These computational approaches could be applied to this compound to generate a theoretical model of its structure.

It is important to note that without experimental X-ray crystallographic data, any discussion of the precise bond lengths, bond angles, unit cell parameters, space group, and supramolecular arrangement of this compound remains speculative. The determination of the absolute molecular and supramolecular architecture with certainty awaits a successful single-crystal X-ray diffraction experiment.

Theoretical and Computational Chemistry Approaches to 1 Methyl 5,6 Dimethoxybenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, yielding detailed information about their geometric and electronic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. damascusuniversity.edu.sy The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in DFT calculations for organic molecules because it provides a good balance between accuracy and computational cost. nih.govresearchgate.net This method has been successfully applied to study the electronic properties, optimized geometries, and vibrational frequencies of various molecular systems, including those with benzimidazole (B57391) scaffolds. inpressco.comresearchgate.net

For a molecule like 1-Methyl-5,6-dimethoxybenzimidazole, DFT calculations at the B3LYP level, often paired with a basis set like 6-311G(d,p) or 6-31G**, are used to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netinpressco.comdergipark.org.tr The accuracy of these calculations allows for the precise determination of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. periodicodimineralogia.it

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. nih.govirjweb.com Conversely, a small energy gap indicates that the molecule is more easily polarized, has higher chemical reactivity, and is considered a "soft" molecule. nih.govijarset.com This energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. dergipark.org.trirjweb.com For benzimidazole derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO orbitals and visualize their distribution across the molecular structure. irjweb.com

Table 1: Example Frontier Molecular Orbital Data for a Benzimidazole Derivative Note: The following data is illustrative for a related benzimidazole derivative (N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine) calculated at the B3LYP/6-311++G level, as specific published data for this compound was not available.

ParameterEnergy (eV)
EHOMO-6.2967 irjweb.comirjweb.com
ELUMO-1.8096 irjweb.comirjweb.com
Energy Gap (ΔE)4.4871 irjweb.comirjweb.com

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. ijarset.comnih.gov These descriptors are calculated using the following relationships, based on Koopman's theorem: inpressco.comijarset.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ (chemical potential) = -χ

These parameters provide a quantitative framework for understanding a molecule's reactivity. malayajournal.orgarxiv.org For instance, chemical hardness (η) measures resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the propensity of a species to accept electrons. irjweb.comekb.eg A high electrophilicity value suggests a molecule is a strong electrophile, while a low value indicates it is more likely to act as a nucleophile. irjweb.com

Table 2: Example Predicted Molecular Descriptors for a Benzimidazole Derivative Note: The following data is illustrative for a related benzimidazole derivative (N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine) and is derived from the HOMO/LUMO values in Table 1.

Molecular DescriptorCalculated ValueUnit
Ionization Potential (I)6.2967eV
Electron Affinity (A)1.8096eV
Electronegativity (χ)4.0532eV
Chemical Hardness (η)2.2436eV irjweb.com
Chemical Softness (S)0.2229eV⁻¹
Electrophilicity Index (ω)3.6586eV

DFT calculations can also be used to predict the thermodynamic properties of this compound. By performing vibrational frequency analysis on the optimized molecular structure, key thermodynamic functions can be calculated at different temperatures. researchgate.net These properties include:

Heat Capacity (Cp,m) : The amount of heat required to raise the temperature of one mole of the substance by one degree.

Entropy (Sm) : A measure of the randomness or disorder of the system.

Enthalpy (Hm) : The total heat content of the system.

These predicted values are crucial for understanding the stability and behavior of the compound under various thermal conditions and can be compared with experimental data from techniques like adiabatic calorimetry. nist.govresearchgate.netnist.gov

Table 3: Example Predicted Thermodynamic Properties Note: The following data is illustrative for a related benzimidazole derivative (5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative) calculated at the B3LYP/6-311g(d,p) level.

PropertyValueUnit
Heat Capacity (Cp,m)363.33J·mol⁻¹·K⁻¹ researchgate.net
Entropy (Sm)545.97J·mol⁻¹·K⁻¹ researchgate.net
Enthalpy (Hm)69.37kJ·mol⁻¹ researchgate.net

Molecular Modeling and Simulation Techniques

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule might interact with larger biological systems, such as proteins.

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. ugm.ac.idpharmacophorejournal.com A pharmacophore model defines the key steric and electronic features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. pharmacophorejournal.comnih.gov

For a compound like this compound, a pharmacophore model can be developed based on a set of known active molecules that target a particular receptor. researchgate.net This model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features and spatial arrangement, potentially identifying new hits with similar or improved activity. nih.govmdpi.com The process involves aligning a training set of active compounds, generating hypotheses of common chemical features, and validating the resulting model to ensure it can effectively distinguish between active and inactive molecules. ugm.ac.idnih.gov This approach provides a rational pathway for discovering new molecules based on the structural attributes of this compound that are critical for its biological function.

Molecular Docking Studies for Ligand-Target Binding Affinity and Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for understanding the interactions between a ligand, such as a benzimidazole derivative, and its biological target, typically a protein or enzyme. nih.govijpsjournal.com

In a typical molecular docking study involving a compound like this compound, the three-dimensional structure of the ligand is placed into the binding site of a target protein. Sophisticated algorithms then explore various possible binding poses, calculating the binding affinity for each. nih.gov The results are often expressed as a docking score, with lower (more negative) values indicating a higher predicted binding affinity. samipubco.com

These studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. eprajournals.comrsc.org While extensive molecular docking research exists for the broader benzimidazole class against various targets, specific and detailed docking studies focused solely on this compound are not widely available in the current scientific literature. Such a study would provide valuable predictions about its potential biological targets and the structural basis for its activity.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase X-8.5Lys78, Leu132, Asp184Hydrogen Bond, Hydrophobic
Enzyme Y-7.2Phe278, Trp314π-π Stacking
Receptor Z-9.1Glu91, Arg145Hydrogen Bond, Electrostatic

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking analysis. Specific research data for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. researchgate.net For a ligand-protein complex, an MD simulation can provide detailed insights into the stability of the binding pose predicted by molecular docking and the dynamic behavior of the complex in a simulated physiological environment.

An MD simulation of this compound bound to a target protein would involve calculating the trajectories of the atoms over a specific period, typically nanoseconds to microseconds. The resulting data can reveal fluctuations in the ligand's position, changes in protein conformation, and the persistence of key intermolecular interactions. This dynamic view is crucial for assessing the stability of the complex, as a ligand that remains stably bound throughout the simulation is more likely to be an effective binder in reality. mostwiedzy.pl

Binding Energy Calculations (e.g., MMGBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.gov This calculation is typically performed as a post-processing step on snapshots taken from an MD simulation trajectory. nih.gov

The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with solvation energies. nih.gov It provides a more accurate estimation of binding affinity than docking scores alone because it incorporates the effects of solvent and thermal motion. researchgate.net The calculation breaks down the total binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy, offering a deeper understanding of the driving forces behind ligand binding. samipubco.comnih.gov

While MM/GBSA has been applied to many ligand-protein systems, specific studies calculating the binding energy of this compound with a biological target are not prominently featured in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comresearchgate.net For a class of molecules like benzimidazoles, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. kulturkaufhaus.de

2D- and 3D-QSAR Model Generation (e.g., CoMFA, CoMSIA)

QSAR models can be generated in two (2D) or three (3D) dimensions. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. nih.govnih.gov

In a 3D-QSAR study, a set of structurally aligned molecules is placed in a 3D grid. For each molecule, steric and electrostatic fields (in CoMFA) are calculated at each grid point. unicamp.br CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Statistical methods are then used to build a model that correlates the variations in these fields with the observed biological activities. scielo.br The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Correlation of Molecular Descriptors with Biological Activity Profiles

The foundation of any QSAR model is the correlation of molecular descriptors with biological activity. biointerfaceresearch.com Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. researchgate.net

In developing a QSAR model for a series of benzimidazoles that includes this compound, researchers would calculate a wide range of descriptors for each compound. Statistical techniques like multiple linear regression are then employed to identify the descriptors that have the most significant correlation with the measured biological activity. biointerfaceresearch.com A robust QSAR model can be invaluable for predicting the activity of novel compounds and understanding the structure-activity relationships (SAR) within a chemical series. vjs.ac.vnnih.govmdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorProperty Quantified
ElectronicDipole MomentPolarity and charge distribution
StericMolar Refractivity (MR)Molecular volume and polarizability
HydrophobicLogPPartition coefficient between octanol and water
TopologicalWiener IndexMolecular branching and connectivity

Computational Analysis of Conformational Dynamics and Energy Barriers

Computational methods can be used to explore the conformational landscape of a molecule like this compound. This involves identifying the different spatial arrangements of its atoms (conformers) and calculating their relative energies. The methoxy (B1213986) groups and the methyl group attached to the benzimidazole core can rotate, leading to various conformers with different stabilities.

By mapping the potential energy surface, computational analysis can determine the lowest energy (most stable) conformations and the energy barriers required to transition between them. This information is crucial as the biological activity of a molecule can be highly dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target receptor. While this is a fundamental type of analysis, specific studies detailing the conformational dynamics and energy barriers for this compound are not readily found in the scientific literature.

Molecular Reaction Mechanisms and Chemical Transformations Involving Dimethoxybenzimidazoles

Mechanistic Pathways of Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring, a core structure in many pharmacologically important molecules, can proceed through different mechanistic pathways. The specific pathway often depends on the starting materials and reaction conditions.

Concerted Versus Stepwise Reaction Mechanisms

The cyclization to form the benzimidazole ring can be broadly categorized into concerted and stepwise mechanisms.

Concerted reactions involve the simultaneous breaking and forming of multiple bonds in a single transition state, without the formation of a stable intermediate. anamma.com.brquora.com These reactions are often characterized by a high degree of stereospecificity and are typically faster as they occur in a single kinetic step. anamma.com.bryoutube.com

The synthesis of benzimidazoles can exhibit characteristics of both pathways depending on the chosen synthetic route. For instance, certain cyclization reactions might proceed in a concerted fashion, while others, particularly those involving multiple components, are more likely to be stepwise.

Table 1: Comparison of Concerted and Stepwise Reaction Mechanisms
FeatureConcerted ReactionStepwise Reaction
Number of StepsSingle step anamma.com.brquora.comMultiple steps anamma.com.bryoutube.com
IntermediatesNone anamma.com.bryoutube.comOne or more stable intermediates anamma.com.bryoutube.com
Transition StatesOneMultiple (one for each step) youtube.com
Reaction RateOften faster anamma.com.brGenerally slower, determined by the slowest step anamma.com.br

Identification and Role of Reactive Intermediates (e.g., Nitroso-intermediates, N-oxides)

In many synthetic routes leading to benzimidazoles, reactive intermediates play a crucial role. Their formation and subsequent reactions dictate the final product.

Nitroso-intermediates: The oxidation of anilines to nitrosobenzenes is a known pathway that can lead to the formation of benzimidazoles. nih.gov For example, the oxidation of o-(cycloamino)anilines can proceed through a nitrosobenzene (B162901) intermediate to form ring-fused benzimidazoles. nih.gov There is potential for the formation of N-nitroso impurities in benzimidazoles, particularly those with a secondary amine group, under conditions that favor nitrosation. researchgate.netusp.org

N-oxides: Benzimidazole N-oxides are important synthetic intermediates and a class of compounds in their own right. conicet.gov.arnih.gov They are typically not formed by direct oxidation of benzimidazoles but rather through the cyclization of appropriately substituted o-nitroanilines. conicet.gov.arnih.gov For instance, heating N-alkyl-2-nitroaniline derivatives with sodium hydroxide (B78521) can yield benzimidazole N-oxides. cdnsciencepub.com Similarly, o-Nitro-NN-dialkylanilines can be converted to benzimidazole N-oxides by treatment with hot aqueous acid. rsc.org The mechanism for the formation of ring-fused imidazobenzimidazoles from anilide derivatives is proposed to proceed via an amine N-oxide intermediate under acidic conditions. nih.gov

Oxidative Transformations of Dimethoxybenzimidazoles

Dimethoxybenzimidazoles can undergo oxidative transformations, leading to the formation of new and often colorful compounds with distinct chemical properties.

Oxidation to Benzimidazolequinones and Related Structures

The oxidation of dimethoxybenzimidazoles can yield benzimidazolequinones. For example, the oxidation of a dimethoxybenzimidazole derivative with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of a dimethoxybenzimidazole-benzimidazolequinone. researchgate.net Further oxidation can result in the fully oxidized bis-p-benzimidazolequinone. researchgate.net These oxidative demethylations are often conducted in the absence of light to prevent degradation of light-sensitive products. researchgate.net

Mechanisms of Radical Reactions and Homolytic Dissociation

Radical reactions represent another important class of transformations for benzimidazole derivatives. These reactions proceed through a free radical mechanism, which typically involves three phases: initiation, propagation, and termination. libretexts.org

Homolytic Dissociation: Certain benzimidazole derivatives, particularly alkoxyamines, can undergo homolytic dissociation, breaking a bond to form a stable nitroxide radical and a reactive carbon-centered radical. researchgate.net This process can sometimes be activated by visible light at room temperature, a departure from the typical thermal conditions required for such reactions. researchgate.net The stability of the resulting radicals is a key factor in these transformations. nih.gov

Nucleophilic Substitution Reactions on Substituted Benzimidazoles

The benzimidazole ring system is susceptible to nucleophilic substitution, particularly at the 2-position, which is rendered electron-deficient by the two nitrogen atoms. chemicalbook.com

The reactivity of the benzimidazole ring towards nucleophiles can be influenced by substituents on the ring. For instance, 2-Chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.orgijdrt.com In contrast, unsubstituted 2-chlorobenzimidazole (B1347102) is less reactive towards powerful nucleophiles due to the competing abstraction of the acidic proton at the N-1 position. longdom.orgijdrt.com Nucleophilic aromatic substitution on aryl halides attached to a benzimidazole ring can also occur, often proceeding through an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org

Table 2: Mentioned Compounds
Compound Name
1-Methyl-5,6-dimethoxybenzimidazole
Benzimidazole
Dimethoxybenzimidazole
Benzimidazolequinone
Nitroso-intermediate
N-oxide
o-(cycloamino)aniline
Nitrosobenzene
o-nitroaniline
N-alkyl-2-nitroaniline
o-Nitro-NN-dialkylaniline
Anilide
Imidazobenzimidazole
Amine N-oxide
Dimethoxybenzimidazole-benzimidazolequinone
Bis-p-benzimidazolequinone
Alkoxyamine
Nitroxide radical
Carbon-centered radical
2-Chloro-1-methylbenzimidazole
2-chlorobenzimidazole
Sodium methoxide
Sodium ethoxide
Meisenheimer complex

Influence of Substituents on Reaction Kinetics and Selectivity in Dimethoxybenzimidazoles

The reactivity of the benzimidazole core is significantly modulated by the nature and position of its substituents. In this compound, the electronic and steric effects of the N-methyl group and the two methoxy (B1213986) groups on the benzene (B151609) ring dictate the kinetics and regioselectivity of its chemical transformations.

The benzimidazole ring system possesses distinct reactive sites. The benzene ring is susceptible to electrophilic aromatic substitution, while the imidazole (B134444) moiety contains a nucleophilic N-1 nitrogen and a C2 carbon that can be susceptible to nucleophilic attack, particularly when the nitrogen atoms are quaternized. The presence of substituents can either enhance or diminish the reactivity at these sites.

The 5,6-dimethoxy substituents are powerful electron-donating groups. Through the resonance effect, they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. This activation is particularly pronounced at the positions ortho and para to the methoxy groups. Consequently, electrophilic substitution on the 5,6-dimethoxybenzimidazole (B1297684) ring is expected to be faster than on an unsubstituted benzimidazole.

Conversely, the increased electron density on the benzene ring makes it less favorable for nucleophilic aromatic substitution. Such reactions typically require the ring to be electron-deficient, a condition that is counteracted by the electron-donating methoxy groups.

The 1-methyl group, an electron-donating alkyl group, also influences reactivity. Its primary effect is steric, potentially hindering the approach of reagents to the adjacent C7 and C2 positions. Electronically, the methyl group has a modest activating effect on the benzimidazole system.

In reactions involving the imidazole ring, such as N-alkylation, the presence of the 1-methyl group precludes further substitution at this position. However, it can influence the nucleophilicity of the N3 nitrogen and the reactivity of the C2 carbon.

The quantitative impact of these substituents can be estimated using Hammett constants, which provide a measure of the electronic effect of a substituent on the reactivity of a molecule.

SubstituentHammett Constant (σp)Effect on Electrophilic Aromatic Substitution Rate
-OCH₃-0.27Increase
-CH₃-0.17Increase
-H0.00Baseline
-Cl+0.23Decrease
-NO₂+0.78Decrease

This table illustrates the expected effect of various substituents on the rate of electrophilic aromatic substitution on a benzene ring based on their Hammett constants. Electron-donating groups have negative values and increase the rate, while electron-withdrawing groups have positive values and decrease the rate.

Detailed research findings on the specific reaction kinetics of this compound are not extensively available in the public domain. However, based on the established principles of organic chemistry and the known effects of methoxy and methyl substituents, the following trends in reaction kinetics and selectivity can be predicted.

Electrophilic Aromatic Substitution:

Kinetics: The reaction rate is expected to be significantly faster than that of unsubstituted benzimidazole due to the strong activating effect of the two methoxy groups.

Selectivity: Substitution is predicted to occur predominantly at the C4 and C7 positions, which are ortho to the activating methoxy groups.

N-Alkylation:

Kinetics: The N1 position is already occupied by a methyl group. Further alkylation would occur at the N3 position to form a quaternary salt. The rate of this reaction would be influenced by the electronic effects of the substituents on the nucleophilicity of the N3 nitrogen.

Selectivity: The reaction is selective for the N3 position.

Biological Mechanisms of Action and Molecular Interactions of Benzimidazole Derivatives Non Clinical Focus

Identification and Characterization of Molecular Targets

Enzyme Inhibition Mechanisms (e.g., DNA Topoisomerases, DNA Gyrase B, EGFR, Acetylcholinesterase, Butyrylcholinesterase, Kinases, Cyclooxygenases, Lipoxygenases)

No data is available on the inhibitory activity of 1-Methyl-5,6-dimethoxybenzimidazole against these or any other enzymes.

Interference with Nucleic Acid Processes (e.g., DNA Intercalation, Polymerization Inhibition)

There is no available research documenting the interaction of this compound with nucleic acids.

Receptor Antagonism/Agonism at the Molecular Level (e.g., Cannabinoid Receptors, Bradykinin Receptors, 5-HT4 Receptors)

Information regarding the binding affinity or functional activity of this compound at these or other receptors is not present in the current body of scientific literature.

Modulation of Intracellular Biochemical Pathways

Interference with Essential Metabolic Processes (e.g., Glucose Uptake, Oxidative Phosphorylation)

No studies have been found that investigate the effects of this compound on cellular metabolic processes.

Modulation of Specific Cytokines and Intracellular Signaling Proteins

There is no evidence to suggest that this compound modulates specific cytokines or intracellular signaling proteins.

Impact on Cellular Homeostasis

Transient Receptor Potential (TRP) channels are a group of ion channels that are crucial for various sensory processes. medchemexpress.com These channels are generally non-selectively permeable to cations like sodium, calcium, and magnesium. medchemexpress.com The TRP superfamily includes several subfamilies, such as TRPC, TRPV, TRPM, TRPA, TRPP, and TRPML, each with distinct activation mechanisms and physiological roles. guidetopharmacology.org For instance, the TRPV subfamily is noted for its sensitivity to heat, while the TRPM subfamily includes channels activated by changes in intracellular calcium levels. nih.govfrontiersin.org

While direct studies on the impact of this compound on TRP channels are not extensively documented, the broader class of benzimidazole (B57391) derivatives has been investigated for its effects on cellular ion channels. The structural characteristics of benzimidazoles allow for various molecular interactions that could potentially modulate TRP channel activity. For example, the activation of TRPA1 channels can be influenced by a variety of chemical compounds, including those that induce oxidative stress. nih.gov Given that some benzimidazole derivatives can affect cellular redox states, an indirect influence on TRP channels involved in oxidative stress sensing is conceivable.

The modulation of TRP channels can have significant effects on cellular homeostasis. For instance, TRPM4 and TRPM5 are unique in that they are impermeable to Ca²⁺ but permeable to monovalent cations, acting as calcium-activated non-specific cation channels. guidetopharmacology.org Dysregulation of these channels can impact cellular processes such as the repolarization phase of the cardiac action potential. guidetopharmacology.org Further research is needed to elucidate the specific interactions, if any, between this compound and the diverse family of TRP channels.

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For benzimidazole derivatives, these interactions are often characterized by a combination of hydrogen bonding and hydrophobic interactions.

Analysis of Hydrogen Bonding Networks and Key Residues

Hydrogen bonds are critical for the specific binding of ligands to proteins and other macromolecules. The nitrogen atoms within the imidazole (B134444) ring of benzimidazole derivatives can act as hydrogen bond acceptors, while any N-H groups can serve as donors. nih.gov The methoxy (B1213986) groups on the benzene (B151609) ring of this compound can also participate in hydrogen bonding.

In the context of protein-ligand interactions, key residues are those that are crucial for both the stability of the protein and its binding to a ligand. nih.gov These residues often form multiple contacts with the ligand. nih.gov The identification of these key residues is essential for understanding the specificity of molecular interactions. For instance, in protein-carbohydrate complexes, polar and charged amino acid residues such as Lysine have a high tendency to be key residues. nih.gov While specific studies detailing the hydrogen bonding network of this compound with particular protein targets are limited, the general principles of benzimidazole interactions suggest that amino acids with polar or charged side chains would be important for binding.

Characterization of Hydrophobic Interactions (e.g., π–π Stacking)

Hydrophobic interactions, particularly π–π stacking, play a significant role in the binding of aromatic molecules like benzimidazoles. The flat, aromatic structure of the benzimidazole ring system is conducive to stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. psu.edu These interactions contribute to the stability of the protein-ligand complex.

The closest distance between the benzene rings of adjacent parallel molecules can be as little as 3.33 Å, indicating significant π–π stacking. researchgate.net In some crystal structures, π–π interactions are observed between the triazole ring and a benzene ring, with a close distance of 3.32 Å. researchgate.net The methyl groups of this compound can also participate in CH–π interactions with aromatic rings. researchgate.net These weak interactions collectively contribute to the formation of a three-dimensional network. researchgate.net The study of imidazole-based molecular junctions has demonstrated that π–π stacked dimers can form efficient conductance pathways. nih.gov

Specific Biochemical Roles of Dimethoxybenzimidazoles

Dimethoxybenzimidazoles, including this compound, have been investigated for their roles in various biochemical processes, from their incorporation into essential cofactors to their potential as antimicrobial and antiviral agents.

Investigation of Incorporation into Cobamide Structures (e.g., Norcobamides, Vitamin B12 Analogs)

Cobamides are a class of cobalt-containing tetrapyrroles that includes vitamin B12 (cobalamin). nih.gov These molecules are essential cofactors for enzymes involved in critical metabolic pathways. nih.gov A key feature of cobamides is the presence of a lower axial ligand, which can vary and is largely responsible for the diversity of these cofactors found in nature. escholarship.org In vitamin B12, the lower ligand is 5,6-dimethylbenzimidazole (B1208971) (DMB). escholarship.org

Some microorganisms can synthesize different lower ligands and incorporate them into cobamide structures, creating a variety of vitamin B12 analogs. nih.gov The enzyme CobT is responsible for determining which lower ligand is incorporated. escholarship.org It is plausible that derivatives like this compound could be utilized by some bacteria as a lower ligand precursor, leading to the formation of novel cobamides. However, direct evidence for the natural incorporation of this compound into cobamides is not yet established. The study of how different cobamides affect B12-dependent metabolism in human cells is an active area of research, with findings indicating that multiple cobamides can support the function of human enzymes like methylmalonyl-CoA mutase (MMUT). nih.gov

Mechanisms of Action in Antimicrobial and Antiviral Contexts

Benzimidazole derivatives are known for their broad-spectrum antimicrobial and antiviral activities. impactfactor.orgmdpi.com Their mechanisms of action often involve targeting specific microbial enzymes or pathways.

In an antimicrobial context, benzimidazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. impactfactor.orgresearchgate.net Some studies suggest that the methyl substituents on the benzimidazole ring are critical for their inhibitory activity. nih.gov The proposed mechanisms of action for some antimicrobial flavonoids include damaging the cell membrane, which leads to the inhibition of macromolecular synthesis, including DNA, RNA, and proteins. nih.gov For certain nitro-heterocyclic drugs, the primary target is DNA, where they can cause repairable damage and block DNA synthesis. nih.gov

In the antiviral arena, benzimidazole-based compounds have been developed as allosteric inhibitors of viral enzymes. For example, they have been shown to be effective against the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C virus (HCV). nih.gov These inhibitors bind to a site on the enzyme away from the active site, inducing a conformational change that blocks its function. nih.gov The development of resistance to these compounds often involves mutations in the allosteric binding site. nih.gov The general mechanism of antiviral drugs can involve inhibiting various stages of the viral life cycle, such as attachment, entry, replication, or release. nih.gov

Inhibition of Phosphodiesterase Enzymes

The benzimidazole scaffold has emerged as a significant pharmacophore in the development of inhibitors targeting phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide array of physiological processes. The inhibition of specific PDE isoforms has been a successful strategy in the development of therapeutics for various diseases, including those affecting the respiratory, cardiovascular, and central nervous systems. While direct studies on the phosphodiesterase inhibitory activity of this compound are not extensively documented in publicly available research, the structure-activity relationships (SAR) of related benzimidazole derivatives provide valuable insights into its potential mechanisms of action and molecular interactions.

Research has demonstrated that modifications to the benzimidazole core, including substitutions at the N-1, C-2, C-5, and C-6 positions, significantly influence the potency and selectivity of PDE inhibition. nih.govnih.gov For instance, certain substitutions can enhance the binding affinity of the benzimidazole derivative to the active site of a specific PDE isoform.

Studies on various benzimidazole derivatives have highlighted the importance of the substitution pattern on the benzene ring. For example, the introduction of a methyl group at the 5-position of the benzimidazole moiety has been shown to result in pronounced inhibitory activity against PDE10A. nih.gov Furthermore, the presence of a methoxy group has been explored in the context of developing PDE4 inhibitors. nih.gov Specifically, 2-substituted-4-methoxybenzimidazole derivatives have been described as a family of PDE4 inhibitors. nih.gov

The molecular interactions between benzimidazole-based inhibitors and PDE enzymes often involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking within the enzyme's active site. The specific amino acid residues involved in these interactions vary depending on the PDE isoform. The dimethoxy substitution at the 5 and 6 positions of the benzimidazole ring in this compound would be expected to influence its electronic properties and steric profile, which in turn could affect its binding affinity and selectivity for different PDE subtypes.

Although specific inhibitory concentration (IC₅₀) values for this compound against various PDE isoforms are not available, the general findings for the benzimidazole class of compounds suggest that it could potentially exhibit inhibitory activity against one or more PDE enzymes. Further enzymatic assays and molecular modeling studies would be necessary to elucidate the precise mechanism of action and to quantify the inhibitory potency of this specific compound.

Structure Activity Relationship Sar at the Molecular Level for 1 Methyl 5,6 Dimethoxybenzimidazole and Its Analogs

Impact of N-Substitution (N1 Position) on Biological Activity

The N1 position of the benzimidazole (B57391) ring is a critical site for chemical modification, and substitutions at this position can profoundly influence the pharmacological profile of the resulting compounds. nih.govtsijournals.com The nature of the substituent, whether it be a simple alkyl or a more complex heterocyclic moiety, can dictate the molecule's interaction with biological targets.

Influence of Alkyl and Acyl Groups

The introduction of alkyl and acyl groups at the N1 position has been a widely explored strategy to modulate the biological activity of benzimidazole derivatives. The length and branching of alkyl chains, as well as the electronic properties of acyl groups, play a significant role in determining the potency and selectivity of these compounds. nih.govomicsonline.org

Research has shown that N-alkylation can significantly impact the lipophilicity of benzimidazole derivatives, which in turn affects their ability to cross cell membranes and reach their intended targets. acs.org For instance, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, a linear increase in anticancer effects was observed as the alkyl chain length increased from one to seven carbons. acs.org Specifically, for compounds with a phenyl group at the C2 position, the anticancer activity increased from an IC50 of 100 μM for the methyl analog to 21.93 μM for the pentyl analog. acs.org

Similarly, the introduction of acyl groups can also modulate biological activity. N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have been synthesized and evaluated for their antifungal and antibacterial properties. nih.gov These studies help establish a clear relationship between the nature of the N-substituent and the resulting antimicrobial potency. nih.gov

Compound TypeN1-SubstituentObserved Biological Activity Trend
2-(substituted phenyl)-1H-benzimidazolesAlkyl chains (C1 to C7)Linear increase in anticancer activity with increasing chain length. acs.org
2-(4-thiazolyl)-1H-benzimidazolesAlkyl and Acyl groupsVariations in antifungal and antibacterial potency. nih.gov

Effect of Heterocyclic Moiety Attachments

Attaching heterocyclic moieties to the N1 position of the benzimidazole core can lead to compounds with diverse and potent biological activities. This strategy has been successfully employed to develop agents with anti-inflammatory, antiviral, and antiproliferative properties. nih.govresearchgate.net

For example, a study on 1,2,6-trisubstituted benzimidazoles revealed that the substitution of a benzyl (B1604629) group at the N1-position enhanced anti-inflammatory action. nih.gov In another instance, the incorporation of a pyrimidin-2-yl group at the N1 position of benzimidazoles resulted in compounds with notable anti-inflammatory effects. mdpi.com

The synthesis of fused triazinobenzimidazoles, where a triazine ring is fused to the benzimidazole nucleus, has yielded compounds with significant anthelmintic activity. mdpi.com Specifically, 4-heteryl-2-amino-3,4-dihydro nih.govnih.govnih.govtriazino[1,2-a]benzimidazoles demonstrated time- and dose-dependent larvicidal effects against Trichinella spiralis. mdpi.com The nature of the heterocyclic substituent at the 4-position of the triazine ring was found to be crucial, with a thiophene (B33073) analog exhibiting the highest efficacy. mdpi.com

N1-Attached HeterocycleResulting Biological ActivityKey Finding
Benzyl groupEnhanced anti-inflammatory activity. nih.govA bulky aromatic substitution at the N1 position was not suitable for activity. nih.gov
Pyrimidin-2-ylAnti-inflammatory effects. mdpi.comDemonstrates the potential of N1-heterocyclic substitution for anti-inflammatory agents.
Fused TriazineAnthelmintic activity. mdpi.comThe nature of the substituent on the attached heterocycle influences potency. mdpi.com

Role of Substitutions at the C2 Position

The C2 position of the benzimidazole scaffold is another key site for structural modification, and substituents at this position have a profound impact on the biological activity of the resulting compounds. longdom.orgresearchgate.net The introduction of various aromatic, heteroaromatic, alkyl, and aryl groups can lead to a wide spectrum of pharmacological effects.

Effect of Aromatic and Heteroaromatic Rings

The introduction of aromatic and heteroaromatic rings at the C2 position of the benzimidazole nucleus has been shown to be a successful strategy for developing potent bioactive molecules. These rings can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrogen bonding, thereby enhancing binding affinity and efficacy.

For instance, in a study focused on PPARgamma activation, a phenyl group at the C2 position of a benzimidazole derivative led to the most active compound, with an EC50 value of 0.27 microM. nih.gov The substitution pattern on this C2-phenyl ring was also critical; a 4-hydroxy group drastically decreased activity, likely due to hydrophilic repulsion, while a 4-methoxy group maintained high activity. nih.gov This highlights the importance of electronic and steric factors of the C2-aromatic substituent.

Furthermore, the attachment of heteroaromatic rings can also confer significant biological activity. For example, 2-pyridinyl substituted benzimidazole derivatives have been reported to possess anti-tubercular activity. mdpi.com In another study, a compound with a pyrrole (B145914) core at the 2-position of benzimidazole was found to be essential for enhancing antifouling activity. researchgate.net

C2-SubstituentBiological Target/ActivityKey Finding
PhenylPPARgamma activationA phenyl group at C2 led to the most active compound. nih.gov
4-HydroxyphenylPPARgamma activationDrastically decreased activity compared to the unsubstituted phenyl. nih.gov
4-MethoxyphenylPPARgamma activationMaintained high activity, similar to the unsubstituted phenyl. nih.gov
PyridinylAnti-tubercularDemonstrates the potential of heteroaromatic substituents for this activity. mdpi.com
PyrroleAntifoulingThe presence of the pyrrole core at the C2-position was necessary for enhanced activity. researchgate.net

Influence of Different Alkyl and Aryl Groups

The nature of alkyl and aryl groups at the C2 position significantly influences the biological properties of benzimidazole derivatives. The size, shape, and electronic characteristics of these substituents can modulate the interaction of the molecule with its biological target.

In the context of PPARgamma activation, a study systematically investigated the effect of different alkyl groups at the C2 position. nih.gov The activity was found to increase in the order: propyl < iso-butyl ≤ tert-butyl < butyl. nih.gov This suggests that a linear alkyl chain of a specific length is optimal for this particular biological activity.

The introduction of aryl groups, as discussed previously, can also have a profound effect. For example, a phenyl group at C2 led to a highly active compound for PPARgamma activation. nih.gov The substitution on this aryl ring is also critical, with electron-donating or hydrophobic groups often being favored over hydrophilic ones. nih.gov

C2-Alkyl/Aryl SubstituentBiological Target/ActivityActivity Trend
PropylPPARgamma activationLeast active in the alkyl series tested. nih.gov
iso-ButylPPARgamma activationMore active than propyl. nih.gov
tert-ButylPPARgamma activationSimilar activity to iso-butyl. nih.gov
ButylPPARgamma activationMost active in the alkyl series tested. nih.gov
PhenylPPARgamma activationMore active than the alkyl substituents tested. nih.gov

Significance of Methoxy (B1213986) Groups and Other Substituents on the Benzene (B151609) Ring (C5 and C6 Positions)

Studies have shown that the presence of methoxy groups can enhance the antioxidant activity of benzazole derivatives by donating hydrogen atoms or electrons to stabilize free radicals. nih.gov In a series of benzimidazole derivatives, the presence of methoxy and hydroxy groups on the phenyl ring was found to be important for their antiproliferative and antioxidant activities. nih.gov

The position of the substituents is also critical. For example, in a study of 2,5,6-trisubstituted benzimidazoles as antitubercular agents, modifications at the 5 and 6 positions were found to be crucial for optimizing potency and metabolic properties. nih.gov In another study, a compound bearing an electron-releasing methoxy group at the 6-position showed strong anti-inflammatory activity. nih.gov Conversely, an electron-withdrawing nitro group at the 6-position was also found to be more active than other compounds in a different series. nih.gov This highlights the complex interplay between the nature of the substituent and the specific biological target.

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing)

The electronic nature of substituents on the benzimidazole ring system significantly modulates the molecule's properties and its ability to interact with biological targets. rroij.com Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

In 1-Methyl-5,6-dimethoxybenzimidazole, the two methoxy (-OCH₃) groups at positions 5 and 6 are potent EDGs. They exert a positive mesomeric (+M) effect, donating electron density to the benzene portion of the benzimidazole ring. This increase in electron density on the aromatic system can enhance π-π stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in a biological target. The methyl group at the N1 position is a weak electron-donating group through an inductive effect (+I).

Conversely, the introduction of EWGs, such as nitro (-NO₂) or halogen groups, would decrease the electron density of the benzimidazole ring. This alteration significantly impacts the molecule's electrostatic potential and its ability to participate in key binding interactions. Studies on analogous heterocyclic systems have shown that substituting EDGs with EWGs can drastically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Lowering these energy levels can, for example, make a compound a better electron acceptor, which may be favorable for certain biological mechanisms but detrimental for others. nih.gov SAR studies on various benzimidazoles confirm that electron-rich or poor groups at the C6 position can determine the compound's primary activity. mdpi.com

Table 1: Effect of Substituent Electronic Properties on Benzimidazole Analogs

Substituent TypeExample GroupsPosition on RingPredicted Electronic Effect on RingPotential Impact on Biological Interaction
Electron-Donating-OCH₃, -CH₃5, 6Increases electron densityEnhances π-π stacking, potential for H-bond acceptance
Electron-Withdrawing-NO₂, -CF₃, -Cl5, 6Decreases electron densityAlters electrostatic potential, may favor different binding modes

Positional Isomerism and Activity Differentiation

The specific placement of substituents on the benzimidazole scaffold is critical, as positional isomers often exhibit markedly different biological activities. nih.gov The substitution pattern of this compound is just one of several possibilities. Altering the positions of the methyl and methoxy groups would create isomers with distinct pharmacological profiles due to changes in molecular shape, dipole moment, and the spatial arrangement of key interaction points.

For instance, shifting one of the methoxy groups from the 6-position to the 4- or 7-position would significantly change the molecule's steric profile and the orientation of its hydrogen bond acceptors. Research on 2-benzylbenzimidazole analogs has demonstrated that moving a bulky hydrophobic group between position 4 and position 5 results in a notable change in inhibitory activity against the transcription factor NF-κB. nih.gov Similarly, studies on other heterocyclic compounds have shown that linearly attached appendages result in more potent molecules compared to their angularly attached isomers. nih.gov

If the methyl group were moved from the N1 position to the C2 position, this would fundamentally alter the molecule's reactivity and interaction potential. The N1 position is crucial, and substitutions here, such as with a benzyl group, have been shown to enhance anti-inflammatory action in some series. mdpi.com The absence of a substituent at the C2 position in this compound leaves it open for metabolism or potential derivatization to modulate activity. General SAR analyses consistently indicate that modifications at the N1, C2, C5, and C6 positions are the most effective way to influence the biological activity of benzimidazole-based compounds. nih.gov

Stereochemical Considerations in SAR

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. The compound this compound is, by itself, an achiral molecule as it does not possess any stereocenters and has a plane of symmetry.

However, stereochemical considerations would become paramount if chiral substituents were introduced to the benzimidazole core. For example, if a substituent containing a stereocenter were to be added at the C2 position or attached to the N1-methyl group, it would result in a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they can differentially interact with the two enantiomers, akin to a hand fitting into a glove.

Studies on other complex heterocyclic systems have confirmed the importance of stereoisomerism. For instance, in certain oxazolidinone derivatives, the E-isomer was found to be more potent than the Z-isomer, demonstrating the impact of geometric isomerism on activity. nih.govresearchgate.net Therefore, while the parent compound is achiral, any rational drug design program starting from this scaffold would need to carefully consider the stereochemical outcomes of adding chiral moieties.

Correlation between Molecular Features and Specific Target Binding Affinity or Mechanistic Pathways

The molecular features of this compound—an N-methylated benzimidazole core with two electron-donating methoxy groups—suggest several potential mechanisms of interaction with biological targets. Benzimidazole derivatives are known to interact with a wide array of targets, including enzymes, receptors, and nucleic acids. mdpi.comresearchgate.net

The N1-methyl group prevents the formation of N-H hydrogen bonds at that position but adds a small hydrophobic feature. The benzimidazole ring system itself is a versatile pharmacophore. cbijournal.com The lone pair of electrons on the N3 atom can act as a hydrogen bond acceptor, a key interaction for many enzyme inhibitors. The aromatic rings can participate in π-π stacking and hydrophobic interactions within a binding site.

The dimethoxy substitutions on the benzene ring significantly enhance its electron-donating character, which can strengthen cation-π or π-π stacking interactions. The oxygen atoms are also potential hydrogen bond acceptors. Depending on the specific target, these features can be highly advantageous. For example, in inhibiting certain kinases, interactions with the hinge region often involve hydrogen bonding with the benzimidazole nitrogen atoms. In targeting DNA topoisomerases, the planar benzimidazole ring can intercalate between DNA base pairs, while substituents on the ring modulate the binding affinity and specificity. nih.govnih.gov Docking studies have shown that the benzimidazole nitrogen can form critical hydrogen bonds with key amino acid residues like asparagine in the active site of topoisomerase II. nih.gov

Table 2: Potential Target Interactions for the this compound Scaffold

Molecular FeaturePotential Interaction TypeExample Biological Target Class
Benzimidazole N3 AtomHydrogen Bond AcceptorKinases, Topoisomerases nih.gov
Aromatic Ringsπ-π Stacking, Hydrophobic InteractionDNA, Enzyme Active Sites nih.gov
5,6-Dimethoxy GroupsHydrogen Bond Acceptor, Enhance π-systemVarious Receptors & Enzymes
N1-Methyl GroupHydrophobic InteractionEnzyme Active Sites

Rational Design Principles for Novel Dimethoxybenzimidazole-Based Agents with Enhanced Molecular Efficacy

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and molecular interactions. rroij.com The this compound scaffold serves as an excellent starting point or "lead compound" for such endeavors. The two primary strategies in rational design are structure-based drug design (SBDD) and ligand-based drug design (LBDD).

If the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography), SBDD can be employed. researchgate.net Researchers could use computational docking programs to model how this compound fits into the target's active site. This modeling would reveal key binding interactions and identify opportunities for modification. For example, if an unoccupied hydrophobic pocket is identified near the C2 position, a lipophilic group could be added to the scaffold to achieve a stronger binding affinity. Similarly, if a hydrogen bond donor from an amino acid residue is not being utilized, a substituent with a hydrogen bond acceptor could be strategically placed on the benzimidazole ring to form a new, stabilizing interaction. acs.org

In the absence of a known target structure, LBDD can be used. This approach relies on the SAR of a series of known active molecules. By synthesizing and testing a library of analogs of this compound with varied substituents at the C2, C4, and C7 positions, one can build a pharmacophore model. This model defines the essential steric and electronic features required for activity. For example, systematically replacing the methoxy groups with other EDGs or EWGs of different sizes would elucidate the electronic and steric requirements at the 5- and 6-positions. This information guides the design of new compounds with a higher probability of being potent and selective. researchgate.net

Future Research Directions and Unexplored Avenues for 1 Methyl 5,6 Dimethoxybenzimidazole

Development of Novel and Sustainable Synthetic Routes

Key areas for future investigation include:

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly reduce reaction times and improve yields in the synthesis of N-substituted benzimidazoles. nih.gov Future studies could optimize microwave-assisted protocols for the condensation of N-methyl-4,5-dimethoxy-1,2-phenylenediamine with various reagents to form the target molecule.

Metal-Free Catalysis: To circumvent the use of potentially toxic and expensive metal catalysts, the development of metal-free synthetic methods is a crucial research direction. nih.gov This could involve the use of organocatalysts or reagent-based approaches that promote cyclization under mild conditions. nih.gov

One-Pot Syntheses: Designing one-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. nih.gov Research could focus on developing a one-pot procedure starting from readily available precursors to generate 1-Methyl-5,6-dimethoxybenzimidazole.

Use of Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as water or deep eutectic solvents, is a key aspect of sustainable synthesis. nih.gov Investigating the feasibility of synthesizing this compound in these green solvents would be a valuable contribution.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, improved yieldsOptimization of reaction conditions (temperature, time, power)
Metal-Free CatalysisAvoids toxic and expensive metalsDevelopment of efficient organocatalysts
One-Pot SynthesesIncreased efficiency, reduced wasteDesign of multi-step, single-vessel reactions
Green SolventsReduced environmental impactExploration of water or deep eutectic solvents as reaction media

Application of Advanced Computational Methods for Predictive Molecular Design

Advanced computational methods are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the drug discovery process. nih.govnih.govemanresearch.org For this compound, these methods can provide valuable insights into its structure, reactivity, and potential biological interactions.

Future computational studies should include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. These calculations can help in understanding its reactivity and potential interaction mechanisms.

Molecular Docking: To explore the potential biological targets of this compound, molecular docking simulations can be performed against a panel of known protein structures. emanresearch.org This can help identify potential binding sites and predict the binding affinity of the compound.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of benzimidazole (B57391) derivatives and their biological activity. nih.govemanresearch.org This can aid in the design of new analogs of this compound with enhanced potency.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. semanticscholar.org Computational tools can be used to assess the drug-likeness and potential toxicity of this compound.

Computational MethodApplication for this compoundPredicted Outcomes
Quantum Chemical Calculations (DFT)Elucidation of electronic structure and reactivityUnderstanding of molecular stability and reaction mechanisms
Molecular DockingIdentification of potential biological targetsPrediction of binding modes and affinities
Quantitative Structure-Activity Relationship (QSAR)Design of new analogs with improved activityCorrelation of structural features with biological function
ADMET PredictionAssessment of drug-likeness and toxicityEvaluation of pharmacokinetic and safety profiles

Discovery of New Biological Targets and Elucidation of Novel Molecular Mechanisms

The benzimidazole scaffold is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net However, the specific biological targets and molecular mechanisms of action for this compound remain largely unexplored.

Future research in this area should focus on:

High-Throughput Screening: Screening the compound against a diverse range of biological targets, such as enzymes and receptors, can lead to the discovery of novel therapeutic applications. researchgate.net

Target-Based Drug Design: Based on computational predictions and initial screening results, efforts can be directed towards designing and synthesizing derivatives of this compound that are optimized for a specific biological target. researchgate.net

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies are necessary to understand how the compound exerts its effect at the molecular level. This may involve techniques such as enzyme kinetics, cellular assays, and structural biology.

Exploration of New Therapeutic Areas: Given the diverse activities of benzimidazoles, it is worthwhile to investigate the potential of this compound in therapeutic areas beyond the commonly studied ones, such as neurodegenerative diseases or metabolic disorders. nih.gov

Integration of Multidisciplinary Approaches for a Holistic Understanding of Its Chemical Biology

A comprehensive understanding of the chemical biology of this compound can only be achieved through the integration of multiple scientific disciplines. nih.gov A holistic approach that combines synthetic chemistry, computational modeling, and biological evaluation will be essential for unlocking the full potential of this molecule.

Future multidisciplinary research should involve:

Iterative Design-Synthesis-Testing Cycles: A close collaboration between computational chemists, synthetic chemists, and biologists will enable an iterative cycle of designing new derivatives, synthesizing them, and evaluating their biological activity. This feedback loop can significantly accelerate the process of lead optimization.

Chemical Biology Probes: The development of chemical probes based on the this compound scaffold can be a valuable tool for studying biological processes. These probes can be used to identify protein targets and elucidate cellular pathways.

Systems Biology Approaches: By integrating experimental data with computational models of biological networks, a systems biology approach can provide a broader understanding of the effects of this compound on cellular systems.

Translational Research: Ultimately, the goal of this research should be to translate fundamental scientific discoveries into tangible therapeutic applications. This will require collaboration with pharmacologists and clinicians to advance promising compounds through preclinical and clinical development.

By pursuing these future research directions, the scientific community can significantly advance our understanding of this compound and pave the way for its potential application in medicine and other fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-methyl-5,6-dimethoxybenzimidazole, and what reagents are typically employed?

  • Methodology :

  • Stepwise alkylation/methoxylation : Start with 5,6-dimethoxybenzimidazole and introduce the methyl group using methyl iodide (CH₃I) in the presence of a base like NaH in DMF .
  • Microwave-assisted synthesis : For faster reaction kinetics, microwave heating (e.g., 150°C for 3 hours) with palladium acetate and cesium pivalate as catalysts can improve yield .
  • Key reagents : NaH, DMF, methyl halides, and microwave-compatible solvents (e.g., dioxane).

Q. How is structural characterization of this compound performed, and what spectral data are critical?

  • Techniques :

  • NMR spectroscopy : ¹H NMR peaks at δ 2.26–2.32 ppm (methyl groups), δ 3.83 ppm (methoxy groups), and aromatic protons between δ 6.89–7.49 ppm .
  • Mass spectrometry : Molecular ion peak (M⁺) at m/z 264.1 (C₁₇H₁₆N₂O) confirms molecular weight .
  • X-ray crystallography : Resolves crystal packing and confirms substituent positions .

Q. What are the common biological roles of benzimidazole derivatives like this compound?

  • Applications :

  • Vitamin B12 analogs : The 5,6-dimethylbenzimidazole moiety coordinates cobalt in cobalamin, suggesting potential bioinorganic applications .
  • Antimicrobial scaffolds : Structural similarities to omeprazole and albendazole imply activity against pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Optimization strategies :

  • Catalyst screening : Palladium acetate (Pd(OAc)₂) and copper acetate (Cu(OAc)₂) enhance coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while microwave irradiation reduces reaction time .
  • Table : Reaction yields under varying conditions:
Catalyst SystemSolventTemp (°C)Yield (%)
Pd(OAc)₂/Cu(OAc)₂Dioxane15063
NaHDMFRT85

Q. What computational tools are recommended for predicting the reactivity or binding interactions of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes) .
  • PubChem data : Reference computed properties (e.g., logP, pKa) for solubility and bioavailability predictions .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar benzimidazole derivatives?

  • Resolution strategies :

  • Cross-validation : Compare NMR, IR, and mass spectra with literature (e.g., δ 4.61 ppm for methoxybenzyl protons ).
  • Isotopic labeling : Use deuterated solvents to confirm peak assignments in complex spectra.
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What methodologies are effective for evaluating the antibacterial activity of this compound analogs?

  • Assay design :

  • In vitro MIC testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. methyl groups) to correlate structural features with potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for benzimidazole syntheses?

  • Root causes :

  • Impurity profiles : Unreacted intermediates (e.g., tert-butyl nitrite byproducts) may inflate yields .
  • Catalyst deactivation : Trace moisture in DMF can reduce NaH efficacy .
    • Mitigation :
  • HPLC purity checks : Quantify product vs. impurities.
  • Standardized protocols : Replicate conditions from peer-reviewed studies (e.g., microwave heating parameters ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.